molecular formula C9H16O5 B1433793 Methyl 2-acetyl-4,4-dimethoxybutanoate CAS No. 51534-82-8

Methyl 2-acetyl-4,4-dimethoxybutanoate

Cat. No.: B1433793
CAS No.: 51534-82-8
M. Wt: 204.22 g/mol
InChI Key: IQBANYKLPSKHQL-UHFFFAOYSA-N
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Description

“Butanoic acid, 2-acetyl-4,4-dimethoxy-, methyl ester” is a chemical compound. It is also known as "methyl 2-acetyl-4,4-dimethoxybutanoate" .


Chemical Reactions Analysis

Esters, including “Butanoic acid, 2-acetyl-4,4-dimethoxy-, methyl ester”, can undergo a variety of reactions. One common reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .

Scientific Research Applications

Biodiesel Combustion

Research on biodiesel combustion, including studies on smaller molecules like methyl butanoate, highlights efforts to develop clean and efficient combustors utilizing alternative fuels. Kinetic modeling for biodiesel surrogates like methyl butanoate, which shares structural similarities with butanoic acid derivatives, aids in understanding the combustion process and optimizing fuel formulations for reduced environmental impact (Lai, Lin, & Violi, 2011).

Health Effects of n-Butanol

A literature review and evaluation on n-butanol, which is structurally related to the compound of interest, focused on its health effects, particularly developmental and nervous system endpoints. This study underscores the need for further research to clarify these effects and improve safety standards (Segal et al., 2020).

Polymer Synthesis

Investigations into the chemical modification of xylan to produce biopolymer ethers and esters provide insights into the potential of butanoic acid derivatives in synthesizing materials with specific properties. Such research could inform the development of novel materials for various applications, including drug delivery (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental Fate and Aquatic Effects

Studies on the environmental fate and aquatic effects of oxo-process chemicals, including butanol derivatives, provide critical insights into their biodegradability and impact on aquatic life. Such research is fundamental in assessing the ecological risks associated with these compounds and informing regulatory standards (Staples, 2001).

Biofuel Development

Research on the production and application of n-butanol as a biofuel highlights the potential of butanoic acid derivatives in renewable energy sources. This includes studies on fermentation processes and the comparison of butanol with other fuels, emphasizing its advantages and challenges in the context of sustainable energy solutions (Jin et al., 2011).

Mechanism of Action

are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are widely used in a variety of applications from the synthesis of polymers to the flavoring of foods. The properties and reactions of esters are similar to those of other carbonyl compounds. For example, they can participate in nucleophilic acyl substitution and reduction reactions .

In terms of pharmacokinetics , esters are often used in drug design because they can alter the absorption, distribution, metabolism, and excretion (ADME) properties of bioactive compounds. For example, esterification can be used to improve the lipophilicity of a drug, which can enhance its absorption through biological membranes .

The action environment can greatly influence the stability and efficacy of esters. Factors such as pH, temperature, and the presence of esterases (enzymes that catalyze the hydrolysis of esters) can affect the stability of an ester .

Properties

IUPAC Name

methyl 2-acetyl-4,4-dimethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-6(10)7(9(11)14-4)5-8(12-2)13-3/h7-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBANYKLPSKHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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